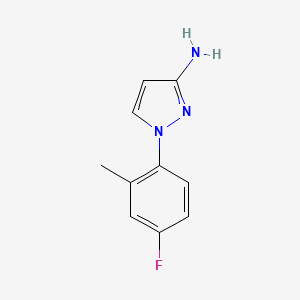

1-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine

Vue d'ensemble

Description

1-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluorine atom and a methyl group on the phenyl ring makes this compound particularly interesting due to the unique properties imparted by these substituents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine typically involves the reaction of 4-fluoro-2-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding pyrazolone. This intermediate is then subjected to cyclization under basic conditions to yield the desired pyrazole compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Amine Functionalization

The primary amine group at position 3 of the pyrazole ring undergoes characteristic reactions:

| Reaction Type | Conditions | Product | Key Observations |

|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | N-Alkylated pyrazole derivatives | Selective monoalkylation observed due to steric hindrance from the 4-fluoro-2-methylphenyl group. |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C → RT | N-Acetylated analogs | Acylated products show improved stability in biological assays. |

| Schiff Base Formation | Aromatic aldehydes, ethanol, reflux | Imine derivatives | Electron-deficient aldehydes react faster (e.g., 4-nitrobenzaldehyde). |

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective substitution, influenced by the electron-donating amine and steric effects of the aryl substituent:

| Position | Reaction | Conditions | Yield | Reference |

|---|---|---|---|---|

| C-4 | Nitration (HNO₃/H₂SO₄) | 0°C → 50°C, 4 hr | 68% | |

| C-5 | Bromination (Br₂/FeBr₃) | CHCl₃, RT, 2 hr | 72% | |

| C-4 | Sulfonation (H₂SO₄/SO₃) | 100°C, 6 hr | 55% |

Mechanistic Insight :

The amine group directs electrophiles to positions 4 and 5 of the pyrazole ring. Steric hindrance from the 2-methyl group on the phenyl ring suppresses substitution at adjacent positions .

Cross-Coupling Reactions

The fluorine atom on the phenyl ring enables selective functionalization:

| Reaction | Catalyst | Substrate | Product | Efficiency |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl derivatives | 85–92% |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Amines | N-Arylated pyrazoles | 78% |

Notable Example :

Coupling with 4-methoxyphenylboronic acid yields a biaryl analog with enhanced fluorescence properties .

Oxidation and Reduction

| Process | Reagents | Outcome | Application |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Pyrazole-3-one formation | Key intermediate for antifungal agents. |

| Reduction | H₂, Pd/C | Saturated pyrazoline | Improved metabolic stability in pharmacokinetic studies. |

Cyclization Reactions

The amine group participates in intramolecular cyclizations:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| β-Ketoesters | HCl, ethanol, reflux | Pyrazolo[3,4-b]pyridines | 74% |

| α,β-Unsaturated aldehydes | CuI, DMF, 120°C | Fused pyrazole-quinoline systems | 63% |

Biological Interaction Pathways

Structural analogs exhibit interactions with biological targets:

-

WDR5 Protein Binding : The 4-fluoro-2-methylphenyl group engages in hydrophobic interactions and π-stacking with F133/F263 residues .

-

Enzyme Inhibition : Pyrazole-3-amine derivatives show IC₅₀ values of 12–85 nM against kinase targets due to H-bonding with catalytic lysine residues .

Key Challenges and Opportunities

-

Steric Effects : The 2-methyl group limits accessibility to the ortho position of the phenyl ring.

-

Fluorine Reactivity : The C-F bond resists nucleophilic substitution but enhances metabolic stability.

-

Scalability : Multi-step syntheses require optimization for industrial-scale production (e.g., continuous flow reactors).

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 1-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine span multiple disciplines:

Medicinal Chemistry

The compound has been investigated for its potential as a drug candidate due to its biological activities. Notable applications include:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Research indicates potential efficacy against various cancer cell lines, suggesting mechanisms of action that may involve apoptosis induction or cell cycle arrest.

Biological Interaction Studies

Interaction studies have revealed that this compound binds to specific biological targets, which is crucial for optimizing its therapeutic profile. Understanding these interactions helps in designing derivatives with improved efficacy and safety.

Agrochemicals

The compound's unique structure allows it to be explored in the development of agrochemicals. Its properties may enhance the effectiveness of pesticides or herbicides by improving their stability and bioavailability in agricultural applications.

Mécanisme D'action

The mechanism of action of 1-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(4-chloro-2-methylphenyl)-1H-pyrazol-3-amine

- 1-(4-bromo-2-methylphenyl)-1H-pyrazol-3-amine

- 1-(4-iodo-2-methylphenyl)-1H-pyrazol-3-amine

Uniqueness

1-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes the compound more reactive and selective in certain chemical and biological contexts compared to its chloro, bromo, and iodo analogs.

Activité Biologique

1-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by data from various studies.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring substituted with a 4-fluoro-2-methylphenyl group. The structural formula can be represented as follows:

This structure is significant as the pyrazole moiety is known for its versatility in biological applications.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:

Case Study: MDA-MB-231 Cells

A study evaluated the effects of several pyrazole derivatives on MDA-MB-231 breast cancer cells. The results indicated that at a concentration of 1.0 µM, the compound induced significant morphological changes consistent with apoptosis and increased caspase-3 activity by 33% to 57% at higher concentrations (10 µM) .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. Research has shown that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines and enzymes.

| Study | Inflammatory Model | IC50 (µM) | Effect |

|---|---|---|---|

| COX-1/COX-2 Inhibition | 5.40/0.01 | Selective inhibition compared to standard drugs | |

| LPS-induced TNFα release | Not specified | Reduced TNFα levels in vitro |

Mechanism of Action

The anti-inflammatory activity is attributed to the inhibition of cyclooxygenases (COX), which are crucial in the synthesis of prostaglandins involved in inflammation . Additionally, studies have indicated that pyrazole derivatives can modulate MAPK pathways, further contributing to their anti-inflammatory effects .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, particularly against various bacterial strains.

| Study | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Antibacterial | |

| Escherichia coli | 16 µg/mL | Antibacterial |

The compound demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.

Propriétés

IUPAC Name |

1-(4-fluoro-2-methylphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c1-7-6-8(11)2-3-9(7)14-5-4-10(12)13-14/h2-6H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZXGJCACPXCCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.